molecular formula C22H23NO4 B1143284 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid CAS No. 194471-84-6

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid

Cat. No. B1143284
M. Wt: 365.42
InChI Key:
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Description

Synthesis Analysis

Synthesis approaches for related fluorene derivatives involve reactions under specific conditions to achieve high yields and desired structural features. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) showcases a method to achieve fluorene derivatives with high efficiency (K. Le & R. Goodnow, 2004).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, such as 9-Oxo-9H-fluorene-1-carboxylic acid, demonstrates internal hydrogen bonding and planar conformation, indicating a significant influence on the physical and chemical properties of these compounds. Such structural characteristics can affect solubility, reactivity, and other material properties (Marie L. Coté, R. Lalancette, & H. W. Thompson, 1996).

Chemical Reactions and Properties

Fluorene derivatives undergo a variety of chemical reactions, including bromination and epoxydation, which can lead to various products depending on the conditions and reactants used. For example, bromination of 3-cyclohexene-1-carboxylic acid gives mixtures of derivatives, demonstrating the reactivity of these compounds under halogenation conditions (G. Bellucci, F. Marioni, & A. Marsili, 1972).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are essential for understanding the applications and handling of fluorene derivatives. For example, 9‐Fluorenylmethyl 1‐Benzotriazolyl Carbonate shows solubility in common organic solvents and has a melting point of 180°C, indicating its solid state at room temperature and its potential use in various synthetic applications (D. Wardrop & E. G. Bowen, 2003).

Chemical Properties Analysis

The reactivity of fluorene compounds with other chemicals, such as their ability to undergo carboxylation and other reactions, is a critical aspect of their chemical properties. The carboxylation of active methylene compounds using a reagent system to produce fluorene-9-carboxylic acid showcases the versatility and reactivity of fluorene derivatives in synthetic chemistry (K. Chiba, Toshio Akama, Kiyoo Sakakibara, & K. Horie, 1978).

Scientific Research Applications

Catalytic Oxidation and Industrial Applications

Research has focused on the controllable and selective catalytic oxidation of cyclohexene, a reaction that yields various industrially significant intermediates. These intermediates, which include various oxidized forms of cyclohexene, are crucial for the chemical industry, suggesting that compounds related to cyclohexene, such as 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, could have applications in catalytic processes and the synthesis of industrial chemicals (Cao et al., 2018).

Environmental Impact of Fluorinated Compounds

Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids shed light on the environmental presence, persistence, and potential risks of fluorinated compounds. This research is pertinent to understanding the environmental behavior and impact of fluorinated chemicals, including those structurally related to 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid (Wang et al., 2013).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of microbial biocatalysts by carboxylic acids is a critical area of study, highlighting the effects of carboxylic acids on industrial fermentation processes. Insights from this research are crucial for developing strategies to mitigate the inhibitory impacts of carboxylic acids on microbes, which could be relevant for the industrial application of compounds like 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids is another relevant domain. This research provides insights into efficient methods for the separation and purification of carboxylic acids, which is significant for the processing and application of complex organic compounds, including 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid (Djas & Henczka, 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid

Synthesis routes and methods

Procedure details

3-Aminocyclohexanecarboxylic acid (10 g, 70 mmol) was added to a solution of sodium hydrogen carbonate (7.6 g, 91 mmol) in water (100 mL). A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 28.3 g, 84 mmol) in tetrahydrofuran (200 mL) was added. The solution was stirred at room temperature overnight and then poured into 3 M HCl (200 mL). The mixture was extracted with ethyl acetate (100 mL then 50 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered, and concentrated to approximately 200 mL. Crystallization occurred on concentration. The mixture was allowed to stand overnight, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 55° C. to give 3-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid (14.66, 57%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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